T6167923 is an inhibitor of MyD88-dependent signaling pathways. It acts by disrupting MyD88 homodimeric formation, which is critical for its signaling function.
4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide
CAS No.:
Cat. No.: VC0544378
Molecular Formula: C17H20BrN3O3S2
Molecular Weight: 458.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20BrN3O3S2 |
|---|---|
| Molecular Weight | 458.4 g/mol |
| IUPAC Name | 4-(3-bromophenyl)sulfonyl-N-(1-thiophen-2-ylethyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C17H20BrN3O3S2/c1-13(16-6-3-11-25-16)19-17(22)20-7-9-21(10-8-20)26(23,24)15-5-2-4-14(18)12-15/h2-6,11-13H,7-10H2,1H3,(H,19,22) |
| Standard InChI Key | PNTQVMBKHCOLQD-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br |
| Canonical SMILES | CC(C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br |
| Appearance | Solid powder |
Introduction
4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and potential neuropharmacological effects . The compound's unique structure features a piperazine core substituted with a sulfonyl group and a thiophene moiety, which contributes to its pharmacological properties.
Synonyms and CAS Number
-
Synonyms: 1-Piperazinecarboxamide, 4-[(3-bromophenyl)sulfonyl]-N-[1-(2-thienyl)ethyl]-, 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide
Biological Activity
4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide is noted for its role as a novel inhibitor of MyD88-dependent signaling pathways. MyD88 is a key adaptor protein in the Toll-like receptor and IL-1 receptor signaling pathways, playing a crucial role in the innate immune response. The compound disrupts MyD88 homodimeric formation, which is essential for its signaling function.
Research Findings
Research on this compound highlights its potential in modulating immune responses, which could be beneficial in treating conditions where MyD88 signaling is dysregulated. The presence of the bromophenyl group is expected to enhance its pharmacological properties, contributing to its diverse biological activities.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | C17H20BrN3O3S2 |
| Molar Mass | 458.39 g/mol |
| Melting Point | 162-165°C |
| Solubility | Slightly soluble in DMSO and methanol when heated |
| CAS Number | 1090528-71-4 |
| Biological Activity | Inhibitor of MyD88-dependent signaling pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume